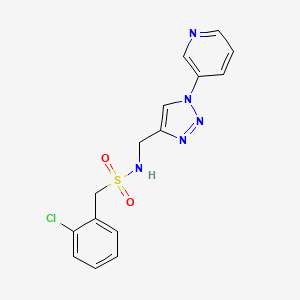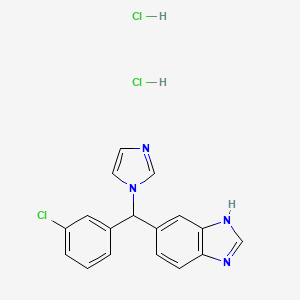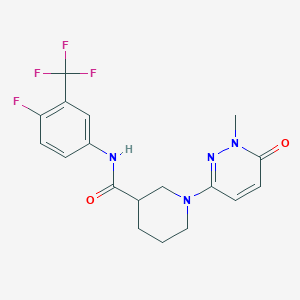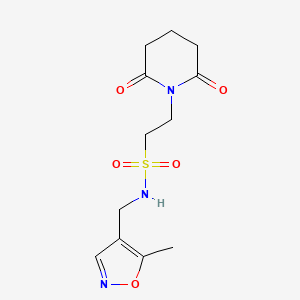![molecular formula C21H14N2O5S B2705250 [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate CAS No. 957481-51-5](/img/structure/B2705250.png)
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a cyanophenyl group, a nitrophenyl group, and a sulfinylacetate moiety, making it a versatile molecule in various chemical reactions and industrial processes.
Aplicaciones Científicas De Investigación
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanophenylboronic acid with 2-nitrophenylsulfinylacetate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol, and mild heating.
Major Products Formed
Oxidation: Formation of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfonylacetate.
Reduction: Formation of [4-(4-Cyanophenyl)phenyl] 2-(2-aminophenyl)sulfinylacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2-Nitrophenoxy)benzamide Derivatives: These compounds share structural similarities and are investigated for their antiviral activities.
[4-(4-Cyanophenyl)phenyl] 2-(2-aminophenyl)sulfinylacetate: A reduced form of the compound with potential biological activities.
Uniqueness
[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c22-13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)28-21(24)14-29(27)20-4-2-1-3-19(20)23(25)26/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSHZUQIRBLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine](/img/structure/B2705169.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2705170.png)


![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2705174.png)


![4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2705178.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2705184.png)
![2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2705185.png)

![3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2705188.png)
![Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2705189.png)
